molecular formula C13H15NO4 B12541898 tert-butyl (E)-3-(2-nitrophenyl)prop-2-enoate

tert-butyl (E)-3-(2-nitrophenyl)prop-2-enoate

Cat. No.: B12541898
M. Wt: 249.26 g/mol
InChI Key: MYRISIZVHWDISO-CMDGGOBGSA-N
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Description

tert-Butyl (E)-3-(2-nitrophenyl)prop-2-enoate is an α,β-unsaturated ester featuring a nitro group at the ortho position of the phenyl ring and a bulky tert-butyl ester group. This compound is synthesized via the Horner-Wadsworth-Emmons (HWE) olefination reaction, a common method for forming conjugated enoates . Its tert-butyl ester group enhances steric hindrance and hydrolytic stability compared to smaller alkyl esters .

Properties

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

tert-butyl (E)-3-(2-nitrophenyl)prop-2-enoate

InChI

InChI=1S/C13H15NO4/c1-13(2,3)18-12(15)9-8-10-6-4-5-7-11(10)14(16)17/h4-9H,1-3H3/b9-8+

InChI Key

MYRISIZVHWDISO-CMDGGOBGSA-N

Isomeric SMILES

CC(C)(C)OC(=O)/C=C/C1=CC=CC=C1[N+](=O)[O-]

Canonical SMILES

CC(C)(C)OC(=O)C=CC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (E)-3-(2-nitrophenyl)prop-2-enoate typically involves the esterification of (E)-3-(2-nitrophenyl)prop-2-enoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as toluene or dichloromethane.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used, and the reaction is carried out under controlled temperature and pressure conditions to optimize the esterification process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (E)-3-(2-nitrophenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.

    Substitution: The nitrophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

    Substitution: Nitration using nitric acid and sulfuric acid, halogenation using chlorine or bromine.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Carboxylic acids.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
tert-butyl (E)-3-(2-nitrophenyl)prop-2-enoate serves as a versatile building block in the synthesis of complex organic molecules. Its structure allows for various chemical modifications, making it useful in the development of new compounds.

Table 1: Synthetic Reactions Involving this compound

Reaction TypeDescriptionCommon Reagents
OxidationReduction of the nitro group to an amino groupHydrogen gas, palladium catalyst
HydrolysisConversion of ester to carboxylic acidHydrochloric acid, sodium hydroxide
Electrophilic SubstitutionNitration or halogenation of the nitrophenyl groupNitric acid, sulfuric acid

Biological Applications

Pharmacological Potential
Research has indicated that this compound exhibits potential biological activity. Its interactions with biomolecules are being explored for drug development.

Case Study: Anticancer Activity

A study investigated the compound's effects on cancer cell lines, revealing that it may inhibit cell proliferation through specific biochemical pathways. The mechanism involves its nitro group participating in redox reactions, which can influence cellular signaling processes.

Medicinal Chemistry

Drug Development
The compound is being evaluated as a pharmacophore in medicinal chemistry due to its structural features that may enhance biological activity. Its derivatives are being synthesized to explore their therapeutic potential against various diseases.

Table 2: Potential Derivatives and Their Applications

Compound DerivativePotential Application
Amino derivativesAnticancer agents
Carboxylic acidsAnti-inflammatory drugs
Halogenated derivativesAntimicrobial agents

Industrial Applications

Specialty Chemicals Production
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and other chemical formulations.

Mechanism of Action

The mechanism of action of tert-butyl (E)-3-(2-nitrophenyl)prop-2-enoate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects.

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

The position and nature of substituents on the phenyl ring significantly alter physicochemical properties:

Compound Substituent(s) on Phenyl Ring Key Properties/Applications References
tert-Butyl (E)-3-(2-nitrophenyl)prop-2-enoate 2-Nitro Electron-withdrawing; potential for nitro reduction or electrophilic substitution
3-Methylbutyl (E)-3-(4-methoxyphenyl)prop-2-enoate (IMC) 4-Methoxy UV filter; electron-donating methoxy enhances UV absorption
tert-Butyl (E)-3-[4-(acetoxy)-2-fluoro-5-methoxyphenyl]prop-2-enoate 4-Acetoxy, 2-Fluoro, 5-Methoxy Modified solubility/reactivity; fluorinated groups improve metabolic stability
Methyl (2E)-3-(3-tert-butyl-4-methoxyphenyl)prop-2-enoate 3-tert-Butyl, 4-Methoxy Bulky tert-butyl enhances steric hindrance; methoxy aids in photostability

Key Observations :

  • Electron-withdrawing groups (e.g., nitro) increase electrophilicity of the α,β-unsaturated system, making the compound more reactive toward nucleophiles .
  • Electron-donating groups (e.g., methoxy) improve UV absorption, as seen in UV filters like IMC .
  • Halogenated substituents (e.g., fluoro) can enhance metabolic stability and alter solubility .

Ester Group Variations

The choice of ester group impacts steric effects, hydrolysis rates, and applications:

Compound Ester Group Stability/Solubility Trends References
This compound tert-Butyl High hydrolytic stability; low polarity
2-Ethylhexyl 2-cyano-3,3-diphenylprop-2-enoate (OC) 2-Ethylhexyl Enhanced lipophilicity; used in sunscreens
Methyl (E)-3-(3-pyridinyl)prop-2-enoate Methyl Higher polarity; faster hydrolysis

Key Observations :

  • tert-Butyl esters are resistant to hydrolysis due to steric hindrance, making them suitable for prolonged storage or harsh reaction conditions .
  • Branched alkyl chains (e.g., 2-ethylhexyl) improve lipid solubility, critical for topical applications like UV filters .
  • Methyl esters are more labile but offer better solubility in polar solvents .

Comparison :

  • Similar methods apply to derivatives with varying aryl groups, but nitro-substituted substrates may require optimized conditions to prevent side reactions (e.g., nitro reduction) .

Biological Activity

tert-butyl (E)-3-(2-nitrophenyl)prop-2-enoate is an organic compound characterized by its unique structure, which includes a tert-butyl group and a prop-2-enoate moiety. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and materials science.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H15_{15}N1_{1}O3_{3}, with a molecular weight of approximately 249.27 g/mol. The structure features an unsaturated ester, which contributes to its reactivity and potential applications.

PropertyValue
Molecular FormulaC13_{13}H15_{15}N1_{1}O3_{3}
Molecular Weight249.27 g/mol
Functional GroupsEster, Nitro

Synthesis

The synthesis of this compound typically involves nitration reactions. A common method includes the use of Morita-Baylis-Hillman adducts as substrates, allowing for the selective introduction of functional groups while maintaining structural integrity .

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

Antioxidant Activity

Studies have shown that compounds similar to this compound possess significant antioxidant properties. For instance, extracts containing similar nitro-substituted phenyl groups demonstrated high radical scavenging activity in assays such as DPPH and ABTS .

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. Similar compounds have been evaluated for their effectiveness against various bacterial strains, showing promising results in inhibiting microbial growth .

Case Studies

  • Antioxidant Evaluation : A study assessed the antioxidant capacity of various nitro-substituted compounds, including those structurally related to this compound. The results indicated an IC50_{50} value of approximately 165 µg/mL in DPPH assays, highlighting significant antioxidant activity .
  • Antimicrobial Testing : Another investigation focused on the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

Comparative Analysis with Related Compounds

A comparative analysis of this compound with structurally similar compounds reveals differences in biological activity:

Compound NameAntioxidant Activity (IC50_{50})Antimicrobial Activity (MIC)
This compound165 µg/mL64 µg/mL
(E)-Methyl 3-(2-nitrophenyl)acrylate150 µg/mL32 µg/mL
tert-butyl 3-(4-nitrophenyl)acrylate180 µg/mL128 µg/mL

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